molecular formula C12H16ClNO B3954315 N-(3-chlorophenyl)-2-methylpentanamide

N-(3-chlorophenyl)-2-methylpentanamide

Cat. No.: B3954315
M. Wt: 225.71 g/mol
InChI Key: PJWKQSPGIOENGT-UHFFFAOYSA-N
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Description

Its IUPAC InChIKey is LOQKNLXBLMIZPG-UHFFFAOYSA-N .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWKQSPGIOENGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methylpentanamide typically involves the reaction of 3-chloroaniline with 2-methylpentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: 3-chlorobenzoic acid derivatives.

    Reduction: 3-chloroaniline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-methylpentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil)

  • Structure : Differs by an additional chlorine at the 4-position on the phenyl ring.
  • Activity : A potent herbicide inhibiting photosynthesis in turnip chloroplasts. Decomposed by Penicillium spp. into 2-methylvaleric acid and 3,4-dichloroaniline via enzymatic hydrolysis .
  • Enzymatic Susceptibility: The 3,4-dichloro substitution enhances resistance to hydrolysis compared to mono-chloro analogs, likely due to steric and electronic effects .

2-Chloro-N-(3-Methylphenyl)acetamide

  • Structure : Shorter acyl chain (acetamide vs. pentanamide) and a methyl group at the 3-position on the phenyl ring.
  • Crystallography : Exhibits syn conformation of the N–H bond relative to the meta-methyl group, contrasting with anti-conformation in nitro-substituted analogs .

Variations in the Acyl Chain

N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide

  • Structure: Propanamide backbone with a 4-isobutylphenyl group instead of 2-methylpentanoyl.
  • Synthesis: Prepared via reaction of 3-chlorophenethylamine with 2-(4-isobutylphenyl)propanoyl chloride, using triethylamine as a base .

N-(3-Chlorophenyl)-2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

  • Structure: Complex heterocyclic sulfanylacetamide with a chromeno-pyrimidine moiety.
  • Potential Applications: Heterocyclic systems like this are often explored for anticancer or antimicrobial activity, though specific data are unavailable .

Bioactive Analogues with Heterocyclic Moieties

Pyridine-Containing Acetamides (e.g., 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide)

  • Structure : Pyridine ring replaces the phenyl group, with a chlorine at the 3-position.
  • Activity : Binds to SARS-CoV-2 main protease (binding affinity: <−22 kcal/mol), interacting with residues HIS163 and ASN142 via hydrogen bonding .

N-(4-Phenyl-1,3-thiazol-2-yl)-4-Chlorobenzamide

  • Structure : Thiazole ring replaces the pentanamide chain.
  • Activity : Demonstrates anti-inflammatory effects in carrageenan-induced rat paw edema models .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
N-(3-Chlorophenyl)-2-methylpentanamide C₁₁H₁₄ClNO 211.69 3-Cl-phenyl, 2-methylpentanoyl Not explicitly reported
N-(3,4-Dichlorophenyl)-2-methylpentanamide C₁₂H₁₄Cl₂NO 274.15 3,4-diCl-phenyl, 2-methylpentanoyl Herbicide, photosynthesis inhibitor
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 183.63 3-Me-phenyl, chloroacetamide Crystallographic studies
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₀H₂₄ClNO 337.86 3-Cl-phenethyl, 4-isobutylphenyl Synthetic intermediate
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide C₁₄H₁₃ClN₂O 260.72 3-Cl-phenyl, 4-Me-pyridine SARS-CoV-2 protease inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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